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Compound of Interest

1-(3-Chlorophenyl)guanidine
Compound Name:

nitrate
CAS No.: 38647-81-3
Cat. No.: B3036630

Get Quote

Executive Summary

In the pursuit of high-energy-density materials (HEDMSs) that balance performance with safety,
substituted guanidinium salts have emerged as a critical class of compounds. 1-(3-
Chlorophenyl)guanidine nitrate (3-CPGN) represents a specialized energetic salt utilized
primarily for two applications:

* As a Density-Enhanced Gas Generant: The chlorine substituent increases crystal density (

)—a key factor in detonation velocity—while the guanidinium core ensures high nitrogen gas
output.

» As a Synthetic Precursor: It serves as the stable intermediate for the nitration of 1-(3-
chlorophenyl)-3-nitroguanidine, a candidate for insensitive high explosive (IHE) formulations.

This guide provides rigorous protocols for the synthesis, crystallization, and safety
characterization of 3-CPGN, tailored for research environments.
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Safety & Handling (Critical)

WARNING: This protocol involves the synthesis and handling of energetic materials.[1]

» Personal Protective Equipment (PPE): Kevlar gloves, flame-retardant lab coat, face shield,
and ear protection are mandatory.

o Scale Limits: Do not exceed 5.0 g per batch during initial characterization.

» Shielding: All reactions involving nitric acid and organic bases must be performed behind a
blast shield.

e Incompatibility: Avoid contact with strong reducing agents or powdered metals.

Chemical Identity & Properties

Property Value | Description
IUPAC Name 1-(3-Chlorophenyl)guanidinium nitrate
CAS Number (Base) 6145-41-1 (Base); Salt requires in-situ prep

Molecular Formula

Molecular Weight 232.62 g/mol

Negative (Fuel-rich); requires oxidizer for
Oxygen Balance . .
optimal detonation

Predicted Density ~1.55 — 1.65 g/cm3 (Crystal packing dependent)

Role Energetic Salt / Intermediate

Experimental Protocols

Protocol A: Synthesis of 1-(3-Chlorophenyl)guanidine
Nitrate

Objective: To synthesize high-purity 3-CPGN via acid-base neutralization.

Reagents:
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e 1-(3-Chlorophenyl)guanidine (98% purity)
 Nitric Acid (

), 65% Analytical Grade

o Ethanol (Absolute) and Diethyl Ether

Workflow:

Dissolution: Dissolve 1.70 g (10 mmol) of 1-(3-chlorophenyl)guanidine in 20 mL of warm
ethanol (40°C) in a round-bottom flask.

 Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 10 mmol of

(approx. 0.7 mL of 65% acid). Maintain temperature below 5°C to prevent side nitration of the
ring.

o Crystallization: Stir for 30 minutes. The nitrate salt may precipitate immediately. If not, add
cold diethyl ether (30 mL) to induce precipitation.

« Filtration: Filter the white precipitate using a sintered glass funnel.
 Purification: Recrystallize from a 1:1 Ethanol/Water mixture to remove trace acid.
e Drying: Dry in a vacuum desiccator over

for 24 hours.

Protocol B: Thermal Stability Profiling (DSCITGA)

Objective: To determine the onset of decomposition (

) and melting point.

Instrument Settings:
o Apparatus: Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA).

e Pan: Aluminum oxide (open) or Gold-plated high-pressure pans (pinhole).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3036630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Atmosphere: Nitrogen (

) flow at 50 mL/min.

e Ramp Rate: 5°C/min (Standard) and 20°C/min (for kinetic analysis).

Analysis Logic:

e Look for an endotherm (melting) followed by a sharp exotherm (decomposition).
» Pass Criteria: For propellant applications,

must be > 180°C.

e Note: The chlorine atom often lowers thermal stability compared to the unsubstituted phenyl
analog; precise determination is vital.

Protocol C: Sensitivity Testing (BAM Standards)

Objective: To classify the material's handling safety profile.

e Impact Sensitivity (Fall Hammer):
o Place 40 mg of dried sample between two steel cylinders.
o Drop weights (1 kg, 2 kg, 5 kg) from varying heights.
o Calculation: Determine the

(height at which 50% of samples initiate).

o Expected Range: > 15 J (Less sensitive than RDX).

« Friction Sensitivity:
o Use a BAM friction tester with a porcelain plate and peg.
o Apply load starting at 360 N and decrease.

o Expected Range: > 120 N.[2]
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Application Pathway: Synthesis of Nitro-Derivatives

One of the primary research applications of 3-CPGN is its use as a substrate for dehydration-
nitration to form nitroguanidines.

Mechanism: The nitrate salt, when treated with concentrated sulfuric acid (

), undergoes loss of water to form the nitroguanidine species.[3]

This conversion transforms the salt into a covalent energetic molecule, significantly altering its
detonation velocity and sensitivity.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow from raw material to validated energetic data.
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Caption: Workflow for the synthesis and qualification of 3-CPGN in energetic materials
research.

Performance Calculation (Theoretical)
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Before live fire testing, researchers must estimate performance using the Kamlet-Jacobs (K-J)
equations.

Data Input Table:

Parameter Symbol Source

| Crystal Density |

| From XRD (Protocol B) | | Heat of Formation |
| Calculated via EXPLOS or Gaussian (CBS-4M) | | Moles of Gas |
| Based on Formula

Equation:

Where
Is detonation velocity (km/s).

Research Note: The presence of the Chlorine atom (Atomic mass 35.5) increases the average
molecular weight of gas products (

), which can theoretically lower

compared to pure CHNO explosives. However, the density gain (
) often offsets this in terms of Detonation Pressure (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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